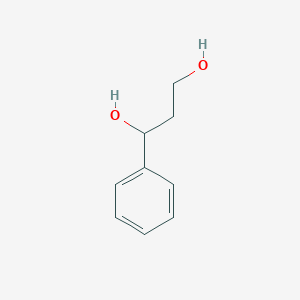1-Phenylpropane-1,3-diol
CAS No.: 4850-49-1
Cat. No.: VC1629067
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4850-49-1 |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 1-phenylpropane-1,3-diol |
| Standard InChI | InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
| Standard InChI Key | RRVFYOSEKOTFOG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CCO)O |
| Canonical SMILES | C1=CC=C(C=C1)C(CCO)O |
Introduction
Structural Characteristics and Fundamental Properties
Molecular Structure and Composition
1-Phenylpropane-1,3-diol (C9H12O2) consists of a phenyl group attached to the C1 position of a propane-1,3-diol backbone. The molecule contains two hydroxyl groups: a secondary alcohol at the C1 position (attached to the phenyl group) and a primary alcohol at the C3 position. This structure results in a molecular weight of 152.19 g/mol .
The basic structure provides multiple functionalization opportunities due to the differential reactivity of the two hydroxyl groups, making it valuable in organic synthesis pathways.
Stereochemical Considerations
The presence of a stereogenic center at the C1 position creates two possible stereoisomers: (R)-1-phenylpropane-1,3-diol and (S)-1-phenylpropane-1,3-diol. These enantiomers have identical physical properties except for their optical rotation and interactions with other chiral molecules .
| Stereoisomer | CAS Number | Physical Form |
|---|---|---|
| (S)-1-Phenylpropane-1,3-diol | 96854-34-1 | White crystalline powder/chunks |
| (R)-1-Phenyl-1,3-propanediol | 103548-16-9 | Crystalline solid |
Physical and Chemical Properties
Physical Characteristics
Both stereoisomers of 1-phenylpropane-1,3-diol exist as white crystalline solids at room temperature. Commercial preparations typically appear as white crystalline powder or chunks with well-defined melting points, indicating their high purity .
Thermal Properties
The melting point for both enantiomers falls within a consistent range, serving as an important criterion for assessing purity:
| Stereoisomer | Melting Point Range |
|---|---|
| (S)-1-Phenylpropane-1,3-diol | 62-66°C |
| (R)-1-Phenyl-1,3-propanediol | 62-66°C |
Optical Properties
The enantiomers display opposite optical rotations, confirming their mirror-image relationship:
The nearly identical absolute values with opposite signs demonstrate their enantiomeric relationship and high optical purity.
Spectroscopic Properties
Infrared spectroscopy confirms the structural features of the compounds. Both stereoisomers show characteristic infrared spectra that are identical to each other, as expected for enantiomers .
| Parameter | Specification for (S)-isomer | Specification for (R)-isomer |
|---|---|---|
| Minimum GC Purity | ≥97.5% | ≥97.5% |
| Infrared Spectrum | Conforms to standard | Authentic |
Synthesis Methods
Stereoselective Synthesis
The production of enantiomerically pure (R) or (S) isomers requires stereoselective synthesis methods to achieve the high optical purity reflected in the commercial specifications .
Applications in Chemical Synthesis
Pharmaceutical Synthesis
1-Phenylpropane-1,3-diol serves as an important intermediate in pharmaceutical synthesis. A significant example is its use in the synthesis of tolterodine, a medication used for treating overactive bladder.
Research by Castro and Rhee (2008) describes a novel and streamlined synthesis of racemic tolterodine using 1-phenylpropane-1,3-diol as a key starting material. The synthesis involves selective nosylation on the primary alcohol using 4-nitrobenzenesulfonyl chloride, followed by diisopropylamine substitution and Friedel-Crafts alkylation using aqueous perchloric acid .
Applications in Asymmetric Synthesis
The compound and its derivatives have significant applications in asymmetric synthesis. Research indicates that derivatives such as (+)-(1S,2S)-2-Amino-1-phenylpropane-1,3-diol have been applied in the formal total synthesis of:
These applications highlight the compound's utility as a chiral building block in complex molecule synthesis.
Related Compounds
Structural Analogs
Several structural analogs of 1-phenylpropane-1,3-diol have been studied and documented:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol | 52178-66-2 | C11H16O2 | 180.24 g/mol |
This related compound features additional methyl substituents at the C2 position, which alters its physical properties and potential applications.
Analytical Characterization
Identification Methods
The compound can be identified and characterized using various analytical techniques:
-
Gas Chromatography (GC): Used for purity assessment, with commercial grades typically showing ≥97.5% purity
-
Infrared Spectroscopy: Confirms structural features and functional groups
-
Optical Rotation: Differentiates between enantiomers and assesses optical purity
Physical Constant Validation
Physical constants serve as important criteria for compound validation:
| Physical Property | (S)-isomer | (R)-isomer |
|---|---|---|
| Melting Point | 62-66°C | 62-66°C |
| Specific Rotation | -53° to -56° | +54.5° |
Structure-Property Relationships
Functional Group Reactivity
1-Phenylpropane-1,3-diol possesses two hydroxyl groups with different reactivities:
-
The primary alcohol (C3) is generally more reactive toward electrophiles
-
The secondary benzyl alcohol (C1) is more hindered but can participate in selective transformations
This differential reactivity enables selective functionalization, making the compound valuable in organic synthesis, as demonstrated in the selective nosylation step during tolterodine synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume